An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile
An In-Depth Technical Guide to the Chemical Properties and Synthetic Landscape of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile is a multifunctional heterocyclic compound positioned at the intersection of several key pharmacophores. Its structure integrates three distinct chemical motifs of high value in medicinal chemistry: a benzonitrile group, a 1,3-thiazole ring, and a reactive chloro-substituent. The benzonitrile moiety is a common feature in numerous approved drugs, often involved in critical binding interactions with protein targets. The 1,3-thiazole ring is a bioisostere for various functional groups and is a core component of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1]
The strategic placement of a chlorine atom on the electron-deficient thiazole ring renders it an activated site for nucleophilic substitution, making this molecule a versatile intermediate for the synthesis of more complex derivatives.[2] The chlorine atom itself can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2] This guide provides a comprehensive analysis of the known and predicted chemical properties of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile, offering a technical foundation for its synthesis, handling, and application in research and development.
Section 2: Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. Below is a summary of the key identifiers and calculated physicochemical properties for 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile.
Chemical Structure
Caption: Chemical structure of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile | N/A |
| Molecular Formula | C₁₀H₅ClN₂S | Calculated |
| Molecular Weight | 220.68 g/mol | Calculated |
| Exact Mass | 220.0019 Da | Calculated |
| CAS Number | Not assigned (as of early 2026) | N/A |
| Predicted logP | 2.5 - 3.5 | Calculated Estimate |
| Predicted pKa | ~1.5 (Thiazolium ion) | Estimated |
| Appearance | Likely off-white to pale yellow solid | Inferred |
Section 3: Proposed Synthesis and Mechanistic Rationale
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Cyanothiobenzamide (Intermediate A)
-
Reaction Setup: To a stirred solution of 3-cyanobenzamide (1.0 eq) in anhydrous toluene (10 mL per gram of amide) under an inert atmosphere (N₂ or Ar), add Lawesson's reagent (0.55 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-cyanothiobenzamide. The rationale for using Lawesson's reagent is its efficacy in converting amides to thioamides under relatively mild conditions.
Step 2: Synthesis of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile
-
Reaction Setup: Dissolve 3-cyanothiobenzamide (Intermediate A, 1.0 eq) in a suitable solvent such as ethanol or acetone (15 mL per gram).
-
Addition of Reagent: Add 1,3-dichloroacetone (1.1 eq) to the solution. The use of a slight excess of the α-haloketone ensures complete consumption of the thioamide.
-
Cyclization: Heat the mixture to reflux (approx. 60-80 °C) for 4-6 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on one of the chlorinated carbons, followed by intramolecular cyclization and dehydration to form a hydroxymethyl-chlorothiazole intermediate, which is then chlorinated.
-
Isolation: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the final compound.
Section 4: Core Reactivity and Synthetic Utility
The synthetic value of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile stems from the distinct reactivity of its functional groups, which can be addressed with high selectivity.
Reactivity Map
Caption: Key reactive sites on the 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile scaffold.
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Nucleophilic Aromatic Substitution (SNAr) at C2 of the Thiazole Ring: The chlorine atom at the 2-position of the thiazole ring is highly activated towards displacement by nucleophiles. This is due to the electron-withdrawing nature of the adjacent nitrogen atom and the ability of the heterocyclic system to stabilize the negative charge of the Meisenheimer intermediate. This allows for the straightforward introduction of a wide variety of substituents (e.g., amines, alcohols, thiols) to build molecular diversity.
-
Transformations of the Nitrile Group: The benzonitrile moiety is a versatile functional handle.[3]
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or chemical reductants like lithium aluminum hydride (LAH).[4] This introduces a basic, nucleophilic site, useful for forming amides or participating in further coupling reactions.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile group into a carboxylic acid (-COOH).[5] This is a critical transformation, as carboxylic acids are key functional groups in many bioactive molecules.
-
Cycloaddition: The nitrile can undergo [3+2] cycloaddition with azides (e.g., sodium azide) to form a tetrazole ring.[3] Tetrazoles are widely used in medicinal chemistry as bioisosteric replacements for carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.
-
Section 5: Spectroscopic Characterization (Predicted)
Definitive characterization of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile would rely on a combination of spectroscopic techniques. Based on its structure, the following spectral features are predicted.[6][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals/Features |
| ¹H NMR | - A singlet for the thiazole proton (C5-H), expected in the δ 7.5-8.5 ppm region. - Four protons in the aromatic region (phenyl ring), likely appearing as complex multiplets between δ 7.5-8.5 ppm. |
| ¹³C NMR | - A signal for the nitrile carbon (-C≡N) around δ 115-120 ppm. - Signals for the thiazole carbons: C2 (with Cl) around δ 150-160 ppm, C4 around δ 140-150 ppm, and C5 around δ 115-125 ppm. - Six distinct signals for the aromatic carbons of the benzonitrile ring between δ 110-140 ppm. |
| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (-C≡N) stretch around 2220-2240 cm⁻¹. - C=N and C=C stretching vibrations from the thiazole and benzene rings in the 1400-1600 cm⁻¹ region. - A C-Cl stretching vibration, likely in the 700-850 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z ≈ 220. - A characteristic isotopic pattern (M+2) at m/z ≈ 222 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. |
Section 6: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related benzonitriles and chlorinated heterocycles can inform safe handling procedures.[9][10][11][12]
-
Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[10][11] May cause skin and eye irritation.[12]
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[13] All handling of the solid or its solutions should be performed in a certified chemical fume hood to avoid inhalation.[12]
-
Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[10]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
-
Section 7: Potential Applications in Research and Development
The structural features of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile make it a highly attractive scaffold for drug discovery and materials science.
-
Medicinal Chemistry: As a versatile building block, it can be used to generate libraries of compounds for screening against various biological targets, such as protein kinases, proteases, and G-protein coupled receptors. The thiazole core is present in numerous FDA-approved drugs.[1]
-
Antifungal/Antimicrobial Agents: The thiazole motif is a well-known pharmacophore in antifungal agents.[1][14]
-
Materials Science: Benzonitrile and thiazole-containing molecules can exhibit interesting electronic properties, making them potential candidates for organic electronics, dyes, or sensor development.
This guide provides a foundational understanding of 3-(2-Chloro-1,3-thiazol-4-yl)benzonitrile, leveraging established chemical principles to outline its properties, synthesis, and reactivity. This information should empower researchers to effectively utilize this promising chemical entity in their scientific pursuits.
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